molecular formula C16H16N2O4S B2735229 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922089-76-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2735229
CAS No.: 922089-76-7
M. Wt: 332.37
InChI Key: IKVOTJSKSFIBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a methanesulfonamide group at position 2 and methyl substituents at positions 8 and 10 of the heterocyclic core (Fig. 1). The compound’s molecular weight is 422.5 g/mol (C₂₃H₂₂N₂O₄S) .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-4-6-15-13(8-10)18(2)16(19)12-9-11(17-23(3,20)21)5-7-14(12)22-15/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVOTJSKSFIBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a synthetic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. Its unique structure includes a dibenzodiazepine core fused with an oxazepine ring, which contributes to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 922036-46-2
  • Structure : The compound features a methanesulfonamide group, enhancing its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that compounds in this class may exhibit:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against various cancer cell lines in vitro.
  • Antimicrobial Properties : The compound may possess antimicrobial activity, which is crucial for developing new antibiotics amid rising resistance to existing drugs.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds within the dibenzo[b,f][1,4]oxazepine family. Below are key findings from notable research:

StudyFindings
Cytotoxicity Assay An MTT assay demonstrated significant cytotoxic effects on HeLa cells with an IC50 value lower than 20 µM for several derivatives .
Mechanistic Studies Binding affinity studies revealed that the compound interacts with specific amino acids in target proteins, leading to enhanced stability and efficacy compared to standard treatments like hydroxyurea .
ADMET Profiling The compound showed favorable absorption and distribution properties in silico analysis using the pkCSM tool, indicating good potential for oral bioavailability .

Potential Applications

This compound has potential applications in:

  • Cancer Therapy : Due to its cytotoxic properties against cancer cells.
  • Antibacterial Treatments : As a candidate for developing new antibiotics.
  • Pharmaceutical Development : As a scaffold for synthesizing novel therapeutic agents.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Modifications

The target compound belongs to a class of dibenzo[b,f][1,4]oxazepine sulfonamides. Key analogs and their distinguishing features include:

Compound Name Substituents on Sulfonamide Group Molecular Weight (g/mol) Key Data/Applications Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide 3,4-Dimethylphenyl 422.5 Available: 24 mg (screening)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthyl 438.5 Structural diversity for SAR
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide N-Methyl-4-methylphenyl 412.5 Dual substitution on N and C8
N~1~-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-cyclohexanesulfonamide Cyclohexyl 428.5 Enhanced lipophilicity

Key Observations :

  • Steric Effects : Bulky groups (e.g., tetrahydronaphthyl) may hinder receptor binding compared to planar aromatic substituents .
  • Synthetic Accessibility : Methyl and ethylbenzene sulfonamides are more readily synthesized (e.g., 24 mg available for screening) .

Analogs with Heterocyclic Core Modifications

Thiazepine vs. Oxazepine Cores

Replacing the oxygen atom in oxazepine with sulfur yields dibenzo[b,f][1,4]thiazepines, altering electronic and steric properties:

Compound Name Core Heteroatom Key Data Reference
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide S LCMS RT = 5.27 min, m/z 421.0 [M+H+]; HRMS matches theoretical
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide O Yield: 83%; NMR-confirmed structure

Key Differences :

  • Electronic Effects : Sulfur’s larger atomic radius and lower electronegativity vs. oxygen may enhance π-π stacking in thiazepines .
  • Biological Activity : Thiazepine derivatives show dopamine receptor antagonism (Ki < 100 nM), while oxazepines are less studied .
Analytical Data
Compound Type LCMS RT (min) HRMS (m/z) [M+H+] ¹H NMR Features (δ ppm) Reference
Methanesulfonamide Not reported Not reported Expected methyl singlet (~3.0 ppm for SO₂CH₃)
Thiazepine Carboxamide 5.27 421.1217 Aromatic protons (7.4–8.0 ppm), ethyl triplet (1.18 ppm)
Oxazepine Acetamide Not reported 407.1060 Fluorophenyl protons (7.2–7.8 ppm), amide NH (~10.5 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.